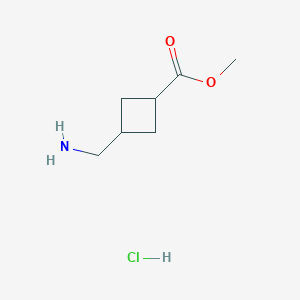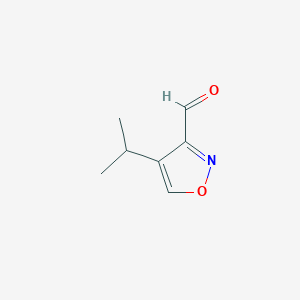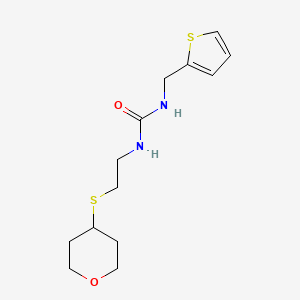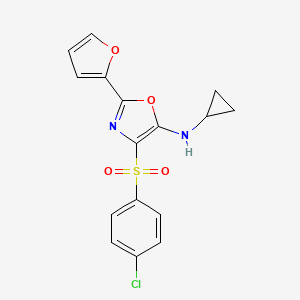
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride” is a chemical compound with the CAS Number 1630907-39-9 . It is a white to yellow solid and is used in scientific research, with applications ranging from drug synthesis to catalysis.
Molecular Structure Analysis
The molecular weight of “Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride” is 179.65 . The InChI code is1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+; . This indicates the presence of a cyclobutane ring in the structure, which is substituted with an aminomethyl group and a carboxylate group. Physical And Chemical Properties Analysis
“Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride” is a white to yellow solid . It should be stored in a refrigerator . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not specified in the available resources.Applications De Recherche Scientifique
Pharmaceutical Research
In the dynamic field of pharmaceutical research, Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride shines as a versatile building block for the synthesis of innovative drug candidates . Its cyclobutane core, coupled with the aminomethyl and methyl carboxylate functionalities, offers a rich canvas for medicinal chemists to explore novel molecular structures and therapeutic targets . By leveraging the compound’s inherent reactivity and selectivity, researchers can design and develop compounds with improved pharmacological profiles, addressing a wide range of health conditions and unmet medical needs .
Agrochemical Development
The compound’s unique structural features and exceptional quality make it a valuable asset in the field of agrochemical development . Its unique cyclobutane structure can be used to create new pesticides and fertilizers that are more effective and environmentally friendly .
Advanced Material Synthesis
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride can also be used in the field of advanced material synthesis . Its unique molecular architecture can contribute to the development of new materials with improved properties, such as increased strength, durability, or resistance to environmental factors .
Biochemical Research
The compound’s aminomethyl group and methyl carboxylate moiety can interact with various biological systems, making it a useful tool in biochemical research . It can be used to study enzyme reactions, protein interactions, and other biological processes .
Chemical Education
Due to its unique structure and diverse range of applications, Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride can be used as an educational tool in chemical education . It can be used to demonstrate various chemical reactions and principles, helping students better understand the field of chemistry .
Industrial Applications
In the industrial sector, the compound can be used in the synthesis of various products . Its unique properties can contribute to the development of more efficient production processes, leading to cost savings and improved product quality .
Mécanisme D'action
The mechanism of action of “Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride” is not specified in the available resources. Its applications in research suggest it could have multiple mechanisms of action depending on the context.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630907-39-9 |
Source


|
| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2759353.png)





![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
![diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759369.png)

